N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and imidazole rings
Mechanism of Action
Target of Action
It’s known that both thiophene and imidazole derivatives have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene and imidazole derivatives interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that thiophene and imidazole derivatives can affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It’s known that thiophene and imidazole derivatives have diverse pharmacokinetic properties .
Result of Action
It’s known that thiophene and imidazole derivatives can have a wide range of molecular and cellular effects due to their diverse therapeutic properties .
Action Environment
It’s known that the action of thiophene and imidazole derivatives can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Furan-3-ylmethylamine: and 2-thiophenylethylamine as starting materials.
Imidazole-4-sulfonyl chloride: as a key reagent.
Methylating agents: such as methyl iodide or dimethyl sulfate.
Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: Imidazole-4-methylamine.
Substitution: Various substituted imidazoles and thiophenes.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-3-sulfonamide
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide lies in its specific arrangement of functional groups and heterocyclic rings, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-17-10-15(16-12-17)23(19,20)18(9-13-5-7-21-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-8,10-12H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRXFDHSNEUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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